

In Silico Modeling of Phthalazine-1-thiol Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **Phthalazine-1-thiol**

Cat. No.: **B018846**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of **phthalazine-1-thiol** derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The phthalazine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into the computational methodologies used to predict and analyze the properties of these compounds, present relevant quantitative data, and provide detailed experimental protocols for key in silico techniques.

Introduction to Phthalazine-1-thiol Derivatives

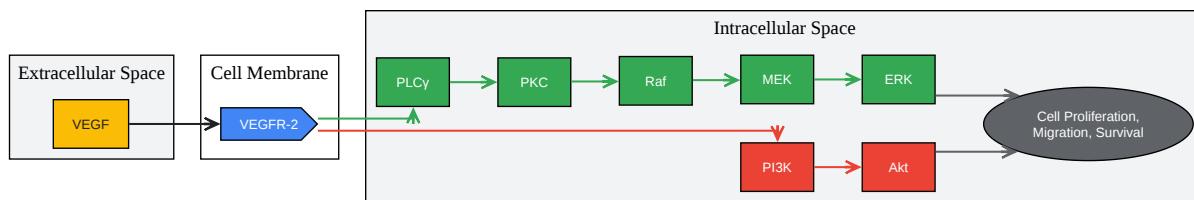
Phthalazine-1-thiol exists in a tautomeric equilibrium with its thione form, phthalazin-1(2H)-thione. This dynamic relationship is crucial in its interaction with biological targets. The sulfur-containing functional group offers unique chemical properties that can be exploited in drug design, potentially leading to enhanced binding affinities and novel mechanisms of action. In silico modeling plays a pivotal role in understanding these properties and accelerating the development of **phthalazine-1-thiol** derivatives as therapeutic agents.

Key Therapeutic Targets

In silico studies have predominantly focused on the potential of phthalazine derivatives as inhibitors of key enzymes implicated in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.^{[1][2]} Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade, as illustrated below.

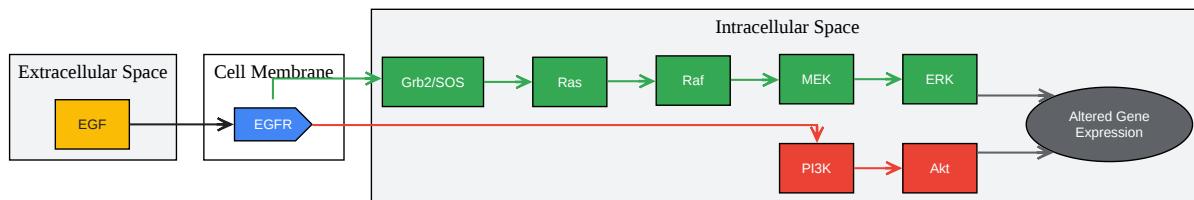


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VEGFR-2 Signaling Cascade

EGFR Signaling Pathway

EGFR is another transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Phthalazine derivatives have been investigated as potential EGFR inhibitors.

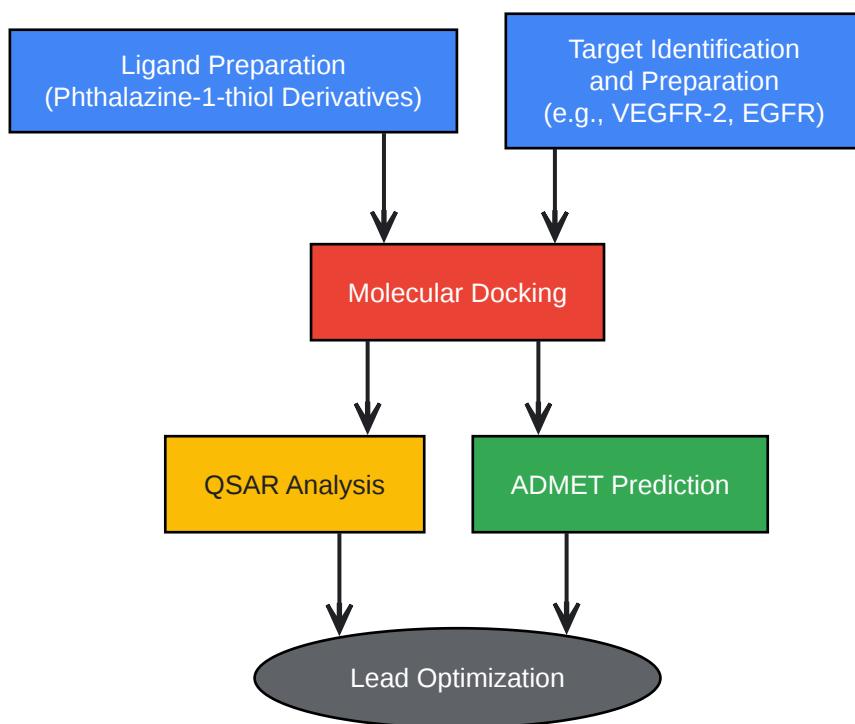


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EGFR Signaling Cascade

In Silico Modeling Workflow

The computational investigation of **Phthalazine-1-thiol** derivatives typically follows a structured workflow designed to assess their potential as drug candidates.



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General In Silico Modeling Workflow

Data Presentation

The following tables summarize quantitative data from various in silico and in vitro studies on phthalazine derivatives. It is important to note that much of the available data is for the broader class of phthalazine and phthalazinone derivatives, rather than specifically for **Phthalazine-1-thiol**. The data for the thione tautomer is included where available.

Table 1: Molecular Docking Scores of Phthalazine Derivatives against VEGFR-2

Compound ID	MolDock Score (kcal/mol)	Re-rank Score (kcal/mol)	Reference
Sorafenib (Reference)	-144.289	-113.368	[1] [3]
Compound 21	-146.77	-115.096	[1] [3]
Compound 22	-151.651	-115.757	[1] [3]
Designed Compound 1	-159.014	-121.591	[3]
Designed Compound 2	-169.245	-134.697	[3]

Table 2: In Vitro Anticancer Activity (IC50) of Phthalazine Derivatives

Compound ID	Target/Cell Line	IC50 (μM)	Reference
Sorafenib	VEGFR-2	0.1 ± 0.02	[4]
Compound 7a	VEGFR-2	0.11 ± 0.01	[4]
Compound 7b	VEGFR-2	0.31 ± 0.03	[4]
Compound 8c	VEGFR-2	0.72 ± 0.08	[4]
Compound 2g	VEGFR-2	0.148	[2]
Compound 4a	VEGFR-2	0.196	[2]
Compound 11d	MDA-MB-231 (EGFR)	0.92	[5]
Compound 12c	MDA-MB-231 (EGFR)	1.89	[5]
Compound 12d	MDA-MB-231 (EGFR)	0.57	[5]
Compound 6e	A2780	5.53 ± 0.09	[6]
Compound 8e	A2780	7.51 ± 0.13	[6]
Compound 6g	MCF-7	7.64 ± 0.5	[6]

Table 3: Predicted ADMET Properties of Selected Phthalazine Derivatives

Compound ID	Property	Predicted Value	Reference
Designed Derivatives	Bioavailability Score	0.55	[1]
Designed Derivatives	Lipinski's Rule Violation	1 (MW > 500)	[1]
Novel Derivatives	Caco-2 Permeability	Good	[7]
Novel Derivatives	hERG Inhibition	Low Risk	[7]
Sulfur-containing heterocycles	Ames Mutagenicity	Non-mutagenic	[8]

Experimental Protocols

This section provides detailed methodologies for key in silico experiments.

Synthesis of Phthalazine-1(2H)-thione

A common route to synthesize Phthalazine-1(2H)-thione involves the thionation of the corresponding Phthalazin-1(2H)-one.

Materials:

- 4-substituted-Phthalazin-1(2H)-one
- Phosphorus pentasulfide (P4S10)
- Anhydrous pyridine or xylene
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- A mixture of the 4-substituted-Phthalazin-1(2H)-one and phosphorus pentasulfide (1.5 to 2.5 equivalents) in anhydrous pyridine or xylene is prepared in a round-bottom flask equipped

with a reflux condenser.

- The reaction mixture is heated to reflux under an inert atmosphere for a period ranging from 4 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is then treated with a cold solution of sodium bicarbonate or sodium carbonate to neutralize any acidic byproducts and decompose the excess phosphorus pentasulfide.
- The resulting precipitate, the crude Phthalazine-1(2H)-thione, is collected by filtration, washed thoroughly with water, and dried.
- The crude product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford the pure Phthalazine-1(2H)-thione derivative.^[9]

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Software:

- AutoDock, Glide, GOLD, or similar molecular docking software.
- Molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).

Procedure:

- Protein Preparation:
 - The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is downloaded from the Protein Data Bank.
 - Water molecules and any co-crystallized ligands are removed from the protein structure.

- Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes.
- The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

- Ligand Preparation:
 - The 2D structures of the **Phthalazine-1-thiol** derivatives are drawn using a chemical drawing software and converted to 3D structures.
 - The ligands are energy minimized using a suitable force field (e.g., MMFF94).
 - Partial charges and rotatable bonds are assigned to the ligand molecules.
- Docking Simulation:
 - The prepared ligands are docked into the defined binding site of the prepared protein using the chosen docking software.
 - The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
- Analysis of Results:
 - The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores.
 - The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are visualized and analyzed to understand the molecular basis of binding.[1][10]

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Software:

- Software for descriptor calculation (e.g., MOE, Dragon).
- Statistical software for model building (e.g., R, SYBYL).

Procedure:

- Data Set Preparation:
 - A dataset of **Phthalazine-1-thiol** derivatives with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
 - The dataset is divided into a training set for model development and a test set for model validation.
- Descriptor Calculation:
 - A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each molecule in the dataset.
- Model Building:
 - Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
- Model Validation:
 - The predictive ability of the developed QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.
- Interpretation:
 - The validated QSAR model is interpreted to identify the key molecular features that are important for the biological activity of the **Phthalazine-1-thiol** derivatives. This information can then be used to design new compounds with improved activity.

In Silico ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.

Software/Web Servers:

- SwissADME, pkCSM, ADMETlab, or similar platforms.

Procedure:

- Input: The 2D or 3D structure of the **Phthalazine-1-thiol** derivative is provided as input to the ADMET prediction tool.
- Prediction: The software calculates various physicochemical properties and predicts a range of ADMET parameters, including:
 - Absorption: Caco-2 permeability, human intestinal absorption.
 - Distribution: Blood-brain barrier penetration, plasma protein binding.
 - Metabolism: Cytochrome P450 inhibition.
 - Excretion: Renal clearance.
 - Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.
- Analysis: The predicted ADMET profile is analyzed to assess the drug-likeness of the compound and identify potential liabilities that may need to be addressed during lead optimization.[\[7\]](#)[\[8\]](#)[\[11\]](#)

Conclusion

The in silico modeling of **Phthalazine-1-thiol** derivatives offers a powerful and efficient approach to explore their therapeutic potential. Through techniques like molecular docking, QSAR, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and pharmacokinetic properties of these compounds. While the available data is more extensive for the broader class of phthalazines, the methodologies

outlined in this guide provide a solid framework for the focused investigation of **Phthalazine-1-thiol** derivatives. Continued research in this area, combining computational predictions with experimental validation, holds the promise of developing novel and effective drugs for a range of diseases, particularly cancer.

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